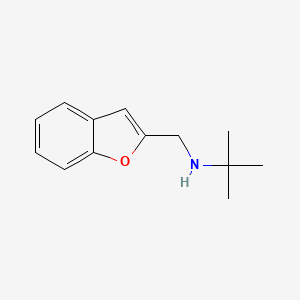
(1-Benzofuran-2-ylmethyl)(tert-butyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzofuran-2-ylmethyl)(tert-butyl)amine typically involves the reaction of benzofuran derivatives with tert-butylamine under specific conditions. One common method includes the use of a benzofuran-2-ylmethyl halide as a starting material, which reacts with tert-butylamine in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Benzofuran-2-ylmethyl)(tert-butyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
(1-Benzofuran-2-ylmethyl)(tert-butyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as in the production of polymers and resins
Mechanism of Action
The mechanism of action of (1-Benzofuran-2-ylmethyl)(tert-butyl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its wide range of biological activities.
Benzothiophene: A sulfur analog of benzofuran with similar properties.
Indole: Another heterocyclic compound with a similar structure and biological activities.
Uniqueness
(1-Benzofuran-2-ylmethyl)(tert-butyl)amine is unique due to the presence of both the benzofuran ring and the tert-butylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)14-9-11-8-10-6-4-5-7-12(10)15-11/h4-8,14H,9H2,1-3H3 |
InChI Key |
ILMBVNYMJXETNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13250044.png)

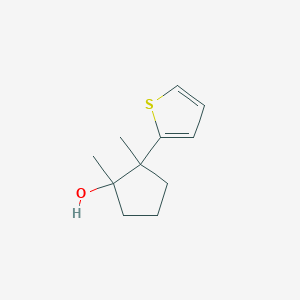
![(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13250063.png)
![5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13250067.png)
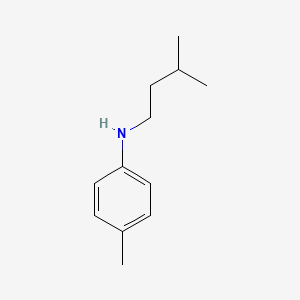
![3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B13250075.png)
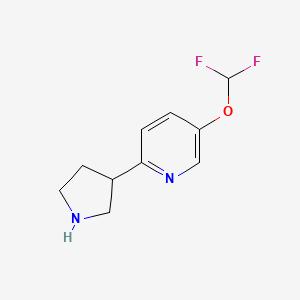

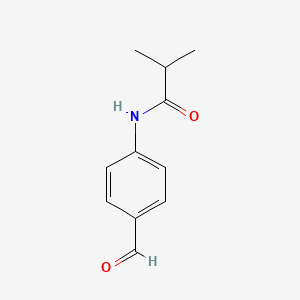
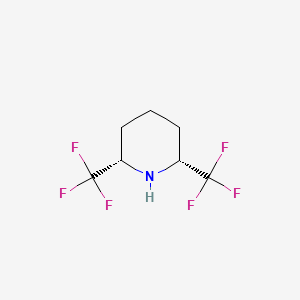
![3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13250101.png)
